N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide -

N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

Catalog Number: EVT-3784282
CAS Number:
Molecular Formula: C24H27N3O5S3
Molecular Weight: 533.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride]

Compound Description: SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. [, ] It exhibits high selectivity for the B1 receptor over the B2 receptor and demonstrates antagonistic properties both in vitro and in vivo. [, ] SSR240612 effectively inhibits various bradykinin-induced responses, including paw edema, ear edema, tissue destruction, and pain. [, ]

Relevance: SSR240612 and N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide share a common structural motif: the sulfonamide group (R-SO2-NH-R'). This group is essential for the biological activity of SSR240612 as a B1 receptor antagonist. [, ] Additionally, both compounds feature substituted phenyl rings, highlighting a structural similarity within the broader context of drug design.

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: This compound serves as a key intermediate in the synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. [] These acetamides exhibit notable inhibitory activity against α-glucosidase. []

Relevance: N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide shares the core sulfonamide structure with N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide. [] Additionally, both compounds contain a substituted phenyl ring attached to the sulfur of the sulfonamide.

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds were designed and synthesized as potential α-glucosidase and acetylcholinesterase inhibitors. [] They were found to exhibit substantial inhibitory activity against yeast α-glucosidase. []

Relevance: Similar to N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide, these compounds contain a sulfonamide group and an amide linkage. [] Moreover, they feature a substituted phenyl ring connected to the amide nitrogen, further demonstrating structural similarities in the context of pharmacophore development.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound is a potent, orally active leukotriene receptor antagonist with a high affinity for the LTD4 receptor. [] It demonstrates potent inhibition of LTD4-induced bronchoconstriction in guinea pigs. []

Relevance: Although structurally more complex, ZENECA ZD3523 shares the sulfonamide and amide functionalities with N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide. [] Both compounds also incorporate substituted phenyl rings, emphasizing the recurring presence of these structural features in biologically active molecules.

N-[4-[1-hydroxy-2-(4,5-dihydro-2-methyl-1H-imidazol-1- yl)ethyl]phenyl]methanesulfonamide hydrochloride

Compound Description: This compound exhibits class III antiarrhythmic activity comparable to the lead compound CK-1649 (1-[2-hydroxy-2-[4-[(methylsulfonyl)amino]phenyl]ethyl]-3-methyl-1H- imidazolium chloride). [] It effectively prolongs the functional refractory period in anesthetized dogs. []

Relevance: Similar to N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide, this compound contains a sulfonamide group linked to a substituted phenyl ring. [] This shared structural feature suggests potential for exploring similar biological activities within this chemical class.

N-(5-methyl-1, 3, 4-thiadiazol-2-yl)benzenesulfonamide (Sulfamethizole)

Compound Description: Sulfamethizole is an antibacterial drug used to treat urinary tract infections. [] It acts by inhibiting the synthesis of dihydrofolic acid in bacteria.

Relevance: Sulfamethizole belongs to the sulfonamide class of antibacterial drugs, a key structural feature it shares with N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide. [] This connection highlights the importance of the sulfonamide moiety in the context of drug discovery and development.

Compound Description: This compound is an impurity identified during the synthesis of the antibacterial drug sulfamethizole. [] It is formed by the reaction of unreacted sulfonyl chloride with sulfamethizole. []

Relevance: This impurity shares the core sulfonamide structure with N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide. [] The presence of two sulfonamide groups in this impurity highlights potential variations in the sulfonamide motif for modulating biological activity.

N⁃(4⁃substituted amino⁃sulfonyl) ⁃phenyl⁃ketopinamides

Compound Description: This series of compounds were synthesized and investigated for their fungicidal and herbicidal activity. [] Some of these compounds exhibited promising activity against specific fungal and plant species. []

Relevance: N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide and the N⁃(4⁃substituted amino⁃sulfonyl) ⁃phenyl⁃ketopinamides share the central sulfonamide moiety, demonstrating a structural connection within this chemical class. [] The variation in substituents attached to the sulfonamide nitrogen in these ketopinamides underscores the potential for tailoring biological activity through structural modifications.

Compound Description: This compound is a potent PDGF receptor tyrosine kinase inhibitor with potential for treating angiotensin II-induced diseases. [, ] It is often used in combination with other anti-hypertensive agents. [, ]

Relevance: Though not directly sharing the sulfonamide functionality, this compound and N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide both incorporate substituted phenyl rings and amide linkages, highlighting common structural features used in drug design targeting distinct biological pathways. [, ]

Compound Description: This compound, also known as AN-024, is a potential therapeutic agent for angiotensin II-mediated diseases. [] Its synthesis involves a series of intermediates, starting from 4-methyl-2-nitroaniline. []

Relevance: Both (3-trifluoromethylsulfonyl) -N- [4-methyl-3- (4-pyridin-3-yl-pyrimidin-2-ylamino) -phenyl] benzamide and N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide exhibit the presence of substituted phenyl rings and amide linkages. [] Although the sulfonamide moiety is not directly present in AN-024, the presence of a trifluoromethylsulfonyl group suggests a potential connection in terms of chemical properties and reactivity.

methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422)

Compound Description: Wy-48,422 is a potent inhibitor of LTD4-induced bronchoconstriction, exhibiting an oral ED50 of 7.9 mg/kg. [] It also inhibits ovalbumin-induced bronchoconstriction in guinea pigs. []

Relevance: Although belonging to the hydroxamic acid class, Wy-48,422 and N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide both feature substituted phenyl rings and amide functionalities within their structures. [] This commonality highlights the role of these structural motifs in designing compounds with potential therapeutic applications.

N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide (Wy-49,353)

Compound Description: Wy-49,353 is a potent antagonist of LTD4, demonstrating strong inhibition of LTD4- and ovalbumin-induced bronchoconstriction. [] It exhibits an oral ED50 of 0.4 mg/kg against LTD4-induced bronchoconstriction. []

Relevance: Wy-49,353 and N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide both possess a sulfonamide group and an amide linkage. [] They also incorporate substituted phenyl rings, reinforcing the significance of these structural elements in the context of drug development.

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist at the human CB2 receptor. [] It impairs the migration of CB2-expressing cells and exhibits anti-inflammatory effects in vivo. []

Relevance: Sch.336 shares the sulfonamide functionality with N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide. [] Furthermore, both compounds feature multiple substituted phenyl rings, highlighting the prevalence of these structural elements in molecules with biological activity.

2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

Compound Description: HC-067047 is a selective antagonist of the TRPV4 channel, a polymodal swelling-sensitive cation channel found in glial cells. [] It effectively antagonizes swelling and calcium elevations evoked by hypotonic stimulation in retinal Müller cells. []

Relevance: While not sharing the sulfonamide moiety, HC-067047 and N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide both incorporate substituted phenyl rings and an amide linkage within their structures. [] This shared characteristic suggests a potential connection in terms of chemical properties and pharmacological space.

N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

Compound Description: GSK1016790A is a potent agonist of the TRPV4 channel. [] It evokes calcium signals in retinal Müller cells, highlighting its role in modulating glial cell function. []

Relevance: GSK1016790A and N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide share the sulfonamide group within their structures. [] This commonality, along with the presence of substituted phenyl rings and amide linkages, underscores the significance of these features in molecules designed to interact with biological targets.

Properties

Product Name

N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

IUPAC Name

2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

Molecular Formula

C24H27N3O5S3

Molecular Weight

533.7 g/mol

InChI

InChI=1S/C24H27N3O5S3/c1-18-8-10-20(11-9-18)27(35(31,32)23-14-12-22(33-3)13-15-23)17-24(28)25-19-6-5-7-21(16-19)26(2)34(4,29)30/h5-16H,17H2,1-4H3,(H,25,28)

InChI Key

NUFFDDXMLHOTPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.